2-Oxo-2H-pyran-6-carbonyl chloride
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Overview
Description
2-Oxo-2H-pyran-6-carbonyl chloride is a chemical compound with the molecular formula C₆H₃ClO₃. It is a derivative of 2-pyrone, a six-membered conjugated cyclic ester. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2H-pyran-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-oxo-2H-pyran-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-pyran-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double bonds.
Cyclization Reactions: It can be used in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organotin reagents, amines, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under reflux .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .
Scientific Research Applications
2-Oxo-2H-pyran-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2H-pyran-6-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-pyran-5-carbonyl chloride: Another derivative of 2-pyrone with similar reactivity.
Methyl 2-oxo-2H-pyran-3-carboxylate: A related compound used in similar applications.
Uniqueness
2-Oxo-2H-pyran-6-carbonyl chloride is unique due to its specific reactivity and the types of products it can form. Its position of the carbonyl group and the presence of the chloride make it particularly useful in certain synthetic applications .
Properties
CAS No. |
75611-67-5 |
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Molecular Formula |
C6H3ClO3 |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
6-oxopyran-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)4-2-1-3-5(8)10-4/h1-3H |
InChI Key |
OCPFIIMBPCKJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC(=C1)C(=O)Cl |
Origin of Product |
United States |
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